molecular formula C17H11BrClN5 B5190992 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B5190992
M. Wt: 400.7 g/mol
InChI Key: JHOZPGDEIWZQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of triazolopyridazine derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is not fully understood. However, studies have suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the accumulation of damaged DNA in cancer cells, which ultimately results in their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have a range of other biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in inflammation and immune responses. This makes it a promising candidate for the development of new anti-inflammatory and immunosuppressive drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine in lab experiments is its potent anti-cancer activity. This makes it a useful tool for studying the mechanisms of cancer cell death and for developing new anti-cancer drugs. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are several potential future directions for research on 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine. One area of research is in the development of new anti-cancer drugs based on this compound. Another area of research is in the development of new anti-inflammatory and immunosuppressive drugs. Additionally, future research could focus on further understanding the mechanism of action of this compound and identifying other potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been reported in several research papers. One of the most commonly used methods involves the reaction of 4-bromobenzonitrile and 4-chloroaniline with 3-aminopyrazole in the presence of a catalyst such as palladium acetate. The resulting intermediate is then treated with a reagent such as sodium hydride to produce the final product.

Scientific Research Applications

3-(4-bromophenyl)-N-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

3-(4-bromophenyl)-N-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5/c18-12-3-1-11(2-4-12)17-22-21-16-10-9-15(23-24(16)17)20-14-7-5-13(19)6-8-14/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOZPGDEIWZQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)NC4=CC=C(C=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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